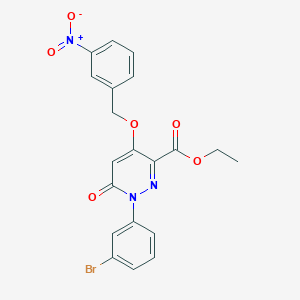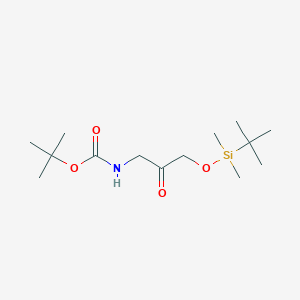
tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate” is a complex organic compound. It contains a carbamate group, which is an ester derived from carbamic acid, and a tert-butyldimethylsilyl group, which is a silyl ether used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps. The tert-butyldimethylsilyl group can be introduced using tert-butyldimethylsilyl chloride, a common silylation agent . This reacts with alcohols in the presence of a base to give tert-butyldimethylsilyl ethers . The carbamate group could be introduced using tert-butyl carbamate, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyldimethylsilyl group would add significant bulk to the molecule . The carbamate group would introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The tert-butyldimethylsilyl group is stable under basic conditions but can be removed under acidic conditions or with fluoride ions . The carbamate group is also stable under a variety of conditions but can be hydrolyzed to yield an amine and a carbon dioxide molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The tert-butyldimethylsilyl group is nonpolar and would increase the compound’s hydrophobicity . The carbamate group is polar and could participate in hydrogen bonding .Applications De Recherche Scientifique
Photocatalyzed Amination for Chromone Synthesis
The use of tert-butyl carbamate derivatives in photocatalyzed amination processes has been shown to facilitate the synthesis of 3-aminochromones. This method leverages photoredox catalysis to achieve cascade reactions under mild conditions, illustrating the utility of such carbamates in synthesizing complex heterocycles with potential applications in medicinal chemistry and materials science (Wang et al., 2022).
Chemoselective Transformations
TBDMS carbamates have been utilized in chemoselective transformations, allowing for the selective modification of amino protecting groups. This approach enables the efficient synthesis of N-ester type compounds, showcasing the role of TBDMS-protected carbamates in facilitating selective synthetic routes in organic chemistry (Sakaitani & Ohfune, 1990).
Synthesis of α-Aminated Methyllithium
The generation of α-aminated methyllithium via catalyzed lithiation of N-(chloromethyl) carbamate demonstrates the application of TBDMS-protected carbamates in organolithium chemistry. This method provides access to functionalized carbamates and subsequent transformation into diols, contributing to the synthesis of complex organic molecules (Ortiz, Guijarro, & Yus, 1999).
Diels-Alder Reactions
The preparation and use of TBDMS-protected carbamates in Diels-Alder reactions highlight their utility in constructing cyclic compounds. These reactions are pivotal in the synthesis of natural products and pharmaceuticals, where TBDMS-protected intermediates facilitate the introduction of amide functionalities in cyclic frameworks (Padwa, Brodney, & Lynch, 2003).
Glycoconjugate Synthesis
Direct di-O-protection of glucal and galactal using TBDMS chloride demonstrates the importance of TBDMS-protected carbamates in the synthesis of glycoconjugates. This method enables selective protection and functionalization of sugars, essential for developing complex carbohydrates with biological activity (Kinzy & Schmidt, 1987).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWVDDNSMMEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-dichloro-N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669319.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2669320.png)

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2669322.png)
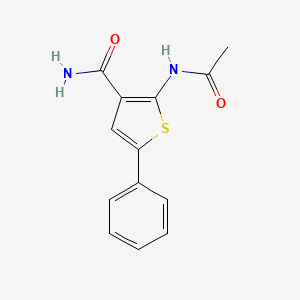
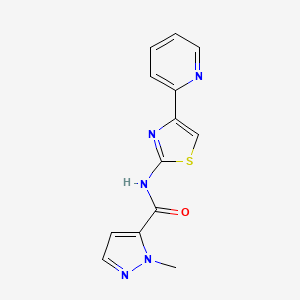

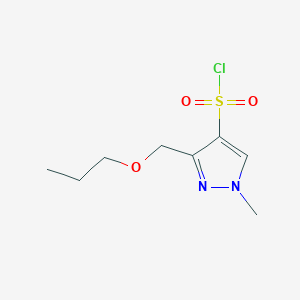
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)
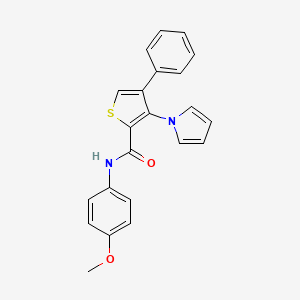
![7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2669331.png)

![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)
